1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
Overview
Description
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of an indole core, a thiophene ring, and a sulfonyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide involves several steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the indole derivative with the thiophene-sulfonyl derivative under appropriate conditions to form the desired compound.
Chemical Reactions Analysis
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide bond.
Scientific Research Applications
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways involving indole derivatives and sulfonyl groups.
Chemical Biology: The compound is used to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of DNA and leading to cell death.
Comparison with Similar Compounds
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other similar compounds:
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-sulfonamide: This compound features a sulfonamide group instead of a carboxamide group.
1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-thioamide: This compound has a thioamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-[2-(thiophen-2-ylsulfonylamino)ethyl]indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-19-13-6-3-2-5-12(13)11-14(19)16(20)17-8-9-18-24(21,22)15-7-4-10-23-15/h2-7,10-11,18H,8-9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFNRSUQUFMSIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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